molecular formula C17H14INO5 B14735398 Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate CAS No. 5025-65-0

Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate

Cat. No.: B14735398
CAS No.: 5025-65-0
M. Wt: 439.20 g/mol
InChI Key: RUDGJGVOFSGKJA-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate typically involves multiple steps. One common method starts with the esterification of 2-iodobenzoic acid to form methyl 2-iodobenzoate . This intermediate can then undergo further reactions, such as nitration and methoxylation, to introduce the nitro and methoxy groups, respectively. The final step often involves a coupling reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Techniques such as continuous flow chemistry might be employed to enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the iodine atom can yield various substituted derivatives.

Scientific Research Applications

Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5025-65-0

Molecular Formula

C17H14INO5

Molecular Weight

439.20 g/mol

IUPAC Name

methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate

InChI

InChI=1S/C17H14INO5/c1-23-16-9-5-8-14(18)13(16)10-15(19(21)22)11-6-3-4-7-12(11)17(20)24-2/h3-10H,1-2H3

InChI Key

RUDGJGVOFSGKJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)I)C=C(C2=CC=CC=C2C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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